3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide
Description
3-(3-(Furan-2-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and a propanimidamide side chain.
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQHXVYRMAEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus. Therefore, it is plausible that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide may interact with similar targets.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been reported to have biologically interesting applications, suggesting that this compound may affect similar pathways.
Result of Action
Similar compounds have demonstrated good antimicrobial activity, suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been reported to occur under specific conditions, suggesting that the action of this compound may also be influenced by specific environmental factors.
Biochemical Analysis
Biochemical Properties
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic flux and altering metabolite levels. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cancer cell lines, such as lung carcinoma cells (A549), by modulating apoptotic pathways. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, molecular docking studies have revealed that this compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of this compound can influence its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the body. Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide, identified by its CAS number 2097965-55-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
| Property | Value |
|---|---|
| CAS Number | 2097965-55-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 204.23 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrazole derivatives, including this compound, are known to exhibit diverse pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Research indicates that pyrazole derivatives can inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative diseases like Parkinson's disease .
- Antitumor Activity : Some studies suggest that pyrazole-based compounds may induce apoptosis in cancer cells through specific signaling pathways.
In Vitro Studies
A study conducted on a series of furan-2-yl-pyrazole derivatives demonstrated their ability to disrupt α-synuclein aggregation in vitro. The compounds exhibited efficacy comparable to established drug candidates, suggesting that this compound may have potential as a therapeutic agent in treating neurodegenerative disorders .
Antimicrobial Activity
Research has indicated that pyrazole derivatives possess antimicrobial properties. A comparative analysis showed that these compounds could inhibit the growth of various bacterial strains, highlighting their potential as novel antimicrobial agents.
Case Studies
-
Neurodegenerative Disease Model :
- Objective : To evaluate the inhibitory effect on α-synuclein aggregation.
- Methodology : In vitro assays were performed using human neuronal cell lines treated with varying concentrations of the compound.
- Results : The compound significantly reduced α-synuclein aggregation compared to control groups, indicating its potential for further development in neuroprotective therapies.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common bacterial pathogens.
- Methodology : Disc diffusion methods were employed to evaluate the antibacterial activity.
- Results : The compound displayed notable inhibition zones against several bacterial strains, suggesting its utility as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS No. | Purity |
|---|---|---|---|---|---|
| This compound (Target) | C₉H₁₁N₅O | ~217.23 | Furan-2-yl, propanimidamide | Not reported | Unknown |
| N'-Hydroxy-3-[3-(trifluoromethyl)-cyclopenta[c]pyrazol-2-yl]propanimidamide | C₇H₁₁F₃N₄O | 236.20 | Trifluoromethyl, cyclopentane, propanimidamide | EN300-230845 | 95% |
| 3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine | C₁₂H₁₃N₃O₂ | 231.25 | Furan-2-yl, methyl, amine | 1552050-81-3 | Not reported |
Key Observations :
- Functional Groups : The propanimidamide side chain in the target compound and EN300-230845 contrasts with the simpler amine group in 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine, which may reduce hydrogen-bonding capacity .
Preparation Methods
The introduction of the propanimidamide group onto the pyrazole-furan scaffold typically involves:
- Activation of the propanoyl side chain (e.g., conversion to an acid chloride or ester)
- Reaction with ammonia or ammonium salts to form the amidine functionality
- Alternatively, direct amidination of nitrile precursors under suitable conditions
While specific literature on the exact preparation of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanimidamide is limited, analogous amidine formation strategies are well documented in heterocyclic chemistry.
Spectroscopic and Analytical Confirmation
The synthesized compounds are routinely confirmed by:
| Technique | Observed Features for Pyrazolo-Furan Derivatives |
|---|---|
| IR Spectroscopy | NH stretch at 3370–3395 cm⁻¹; C=O stretch at 1684–1751 cm⁻¹ |
| 1H NMR Spectroscopy | Doublets for furanone protons δ = 5.13–7.59 ppm; singlet for pyrazole CH δ = 7.55–8.56 ppm; NH proton δ = 9.12–9.40 ppm (exchangeable with D2O) |
| 13C NMR Spectroscopy | Carbonyl carbons δ = 163.71–173.64 ppm; aromatic carbons as expected |
| Mass Spectrometry | Molecular ion peaks consistent with expected molecular weights |
These data confirm the successful construction of the heterocyclic framework and functional groups.
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multi-Component One-Pot | Pyrazole-4-carbaldehyde + pyruvic acid + amine | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, aromatic amine | Reflux in acetic acid, 10–40 min | 68–76 | Fast, high yield, suitable for library synthesis |
| Stepwise Synthesis | Sequential formation of intermediates | Pyrazole-4-carbaldehyde, pyruvic acid, aromatic amine | Reflux, isolation of intermediates | ~60–70 | Allows mechanistic study and optimization |
| Amidination | Conversion of side chain to amidine | Activated propanoyl derivatives, ammonia | Varies (acid chloride formation, amidination) | Variable | Requires further optimization for amidine formation |
Research Findings and Practical Considerations
- The multi-component reaction offers a facile and efficient route to pyrazolo-furan derivatives, which can be adapted for the synthesis of propanimidamide derivatives by subsequent functional group transformations.
- Spectroscopic data provide reliable confirmation of the structures, ensuring purity and correct substitution patterns.
- The use of acetic acid as solvent and reflux conditions is critical for good yields and reaction completion.
- Protection strategies may be necessary to avoid side reactions during amidination steps.
- Further optimization of amidine formation conditions (e.g., choice of activating agents, temperature, solvents) is recommended to maximize yield and purity for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
